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Compound of Interest

Compound Name: AMG-51

Cat. No.: B2749348

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the off-target profile of Sotorasib (AMG-
510), a first-in-class covalent inhibitor of KRAS G12C, with other alternatives. The focus is on
presenting experimental data regarding its selectivity, particularly concerning off-target cysteine
modifications, and comparing its biochemical profile with the alternative KRAS G12C inhibitor,
Adagrasib.

Executive Summary

Sotorasib is a highly selective covalent inhibitor of KRAS G12C. Its primary off-target effects
are not mediated by interactions with the kinome but rather by the covalent modification of
cysteine residues on a range of other proteins. This is a consequence of its reactive acrylamide
warhead, which, while essential for its on-target activity, can also bind to other accessible
cysteines in the proteome. Proteomic studies have identified over 300 potential off-target
proteins. Notably, the modification of key cellular proteins such as KEAP1 and ALDOA has
been functionally validated. Understanding this off-target profile is crucial for predicting
potential toxicities and for the development of next-generation KRAS G12C inhibitors with
improved selectivity.

Comparative Performance Data
Biochemical Selectivity of KRAS G12C Inhibitors
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The following table summarizes the biochemical potency and selectivity of Sotorasib and
Adagrasib against KRAS G12C and other RAS isoforms.

Selectivity vs.
Compound Target IC50 (nM) Notes
WT KRAS

] Potently inhibits
Sotorasib (AMG-

510) KRAS G12C ~1-10 >1,000-fold NRAS G12C and
HRAS G12C.
Lower activity
. against other
Adagrasib ) ) )
KRAS G12C ~10 Highly selective RAS isoforms
(MRTX849)

compared to

Sotorasib.

Off-Target Cysteine Reactivity

Direct quantification of binding affinity (e.g., IC50) for irreversible covalent inhibitors is less
common. Instead, proteomic approaches are used to identify and quantify the extent of
covalent modification of off-target proteins.

Number of
. Identified Off- Key Validated Off- Experimental
Inhibitor .
Target Cysteine Targets System
Sites
] KEAP1 (Cys288), H358 Lung Cancer
Sotorasib (AMG-510) >300
ALDOA (Cys339) Cells
Data not publicly
Adagrasib (MRTX849) available in similar KEAP1 Preclinical models

detail

Key Off-Target Analysis: Sotorasib
KEAP1: Modulator of Oxidative Stress Response
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Sotorasib has been shown to covalently modify cysteine 288 (Cys288) of the Kelch-like ECH-
associated protein 1 (KEAP1).[1] This modification impairs KEAP1's function as a negative
regulator of the transcription factor NRF2.[1][2] Consequently, NRF2 accumulates in the
nucleus and activates the expression of antioxidant response genes. This off-target activity is
independent of the cell's KRAS G12C mutational status.[1] The clinical implications of this are
complex, as both loss-of-function mutations in KEAP1 and activation of NRF2 are associated
with cancer progression and therapy resistance.[1][3] However, NRF2 activation can also
contribute to anti-cancer immunity, a positive clinical effect.[2]

ALDOA: A Key Glycolytic Enzyme

Sotorasib also covalently modifies cysteine 339 of Aldolase A (ALDOA), a critical enzyme in the
glycolysis pathway. This modification has been shown to inhibit ALDOA's enzymatic activity.
Given that many cancer cells rely on glycolysis for energy production (the Warburg effect), this
off-target interaction could potentially contribute to the anti-tumor effects of Sotorasib, but
further investigation is needed to understand its full impact.

Experimental Protocols

The identification of covalent off-targets for drugs like Sotorasib relies heavily on advanced
mass spectrometry-based chemical proteomics techniques.

Protocol: Off-Target Profiling of Covalent Inhibitors
using Mass Spectrometry

Objective: To identify and quantify the proteins and specific cysteine residues that are
covalently modified by an inhibitor in a complex biological sample (e.g., cell lysate or tissue).

Materials:

KRAS G12C mutant cell lines (e.g., H358)

Covalent inhibitor (e.g., Sotorasib)

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Dithiothreitol (DTT) and iodoacetamide (IAM) for disulfide bond reduction and alkylation
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e Trypsin for protein digestion

¢ Liquid chromatography-mass spectrometry (LC-MS/MS) system

o Data analysis software for proteomic data (e.g., MaxQuant, Proteome Discoverer)
Procedure:

e Cell Treatment: Treat KRAS G12C mutant cells with the covalent inhibitor at a specific
concentration and for a defined period. A vehicle-treated control is run in parallel.

o Cell Lysis: Harvest and lyse the cells to extract total protein.

» Protein Digestion: Reduce and alkylate the protein extracts, followed by digestion with
trypsin to generate peptides.

o LC-MS/MS Analysis: Analyze the peptide mixtures using a high-resolution LC-MS/MS
system. The system is set to acquire data in a data-dependent manner, where the most
abundant peptides are selected for fragmentation and analysis.

o Data Analysis:
o Search the raw MS data against a protein database to identify peptides and proteins.

o Specifically search for peptides containing the covalent modification of interest (the mass
of the inhibitor's warhead).

o Quantify the abundance of the modified peptides relative to their unmodified counterparts
across the treated and control samples.

o Proteins with a significant increase in the modified peptide in the treated sample are
considered potential off-targets.

Visualizations
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Experimental Workflow for Covalent Off-Target Profiling
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Caption: Workflow for identifying covalent off-targets.
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Sotorasib Off-Target Effect on the KEAP1-NRF2 Pathway
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Caption: Sotorasib's modification of KEAPL1.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. Global profiling of AMG510 modified proteins identified tumor suppressor KEAP1 as an
off-target - PMC [pmc.ncbi.nim.nih.gov]

e 2. Systemic activation of NRF2 contributes to the therapeutic efficacy of clinically-approved
KRAS-G12C anti-cancer drugs - PubMed [pubmed.nchbi.nlm.nih.gov]

o 3. Molecular determinants of sotorasib clinical efficacy in KRASG12C-mutated non-small-cell
lung cancer - PMC [pmc.ncbi.nim.nih.gov]

« To cite this document: BenchChem. [Sotorasib (AMG-510) Off-Target Profile: A Comparative
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2749348#amg-51-off-target-kinase-profiling-and-
analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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